molecular formula C17H22ClN3O2 B5382633 2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine

2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine

Cat. No.: B5382633
M. Wt: 335.8 g/mol
InChI Key: ILSBQSUHGWCJBH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the 4-chlorophenyl group and the 1,2,4-oxadiazole ring in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the 4-chlorophenyl group: This step may involve nucleophilic substitution reactions where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of the morpholine ring: This can be synthesized by reacting diethanolamine with a suitable halogenated compound under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the morpholine nitrogen.

    Reduction: Reduction reactions can target the chlorophenyl group or the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to dechlorinated or reduced oxadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Possible applications in the treatment of diseases due to its biological activity.

    Industry: Use in the development of agrochemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the oxadiazole ring suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-morpholinecarboxamide: Similar structure but with a carboxamide group instead of the oxadiazole ring.

    4-(4-Chlorophenyl)-2-morpholinone: Contains a morpholinone ring instead of the oxadiazole.

    2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]morpholine: Similar structure but with a triazole ring instead of the oxadiazole.

Uniqueness

The unique combination of the 4-chlorophenyl group, the 1,2,4-oxadiazole ring, and

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-12(2)9-17-19-16(20-23-17)11-21-7-8-22-15(10-21)13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSBQSUHGWCJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2CCOC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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